7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
7-ethenyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-4-9-5-6-12-11(13)10(9)7-8/h2-4,7H,1,5-6H2,(H,12,13) |
InChI Key |
ZGQYFSNMZOTICE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(CCNC2=O)C=C1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Compounds related to 3,4-dihydroisoquinolin-1(2H)-one have demonstrated significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit cancer cell growth effectively. A study highlighted the synthesis of functionalized 3,4-dihydroisoquinolin-1(2H)-ones that exhibited moderate to good yields (39–78%) and enantioselectivities (40–95% ee) through organocatalytic asymmetric synthesis. These compounds are structurally similar to known bioactive natural products, indicating their potential as anticancer agents .
Antiviral and Anti-inflammatory Properties
The structural motifs of dihydroisoquinolinones are common in natural products known for their antiviral activity. For example, pancratistatin, a compound related to this class, has shown efficacy against various viral infections . Furthermore, some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, suggesting therapeutic potential in treating inflammatory disorders .
Agricultural Applications
Antioomycete Activity
Recent studies have explored the use of 3,4-dihydroisoquinolin-1(2H)-one derivatives in plant disease management. In one study, 59 derivatives were synthesized using the Castagnoli–Cushman reaction, demonstrating superior antioomycete activity against Pythium recalcitrans, a significant phytopathogen . This suggests that these compounds could serve as effective agents in agricultural pest management.
Synthetic Organic Chemistry
Catalytic Reactions
7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one can be utilized as a substrate in various catalytic reactions. For instance, palladium-catalyzed reactions involving flexible vinylic halides have been reported to produce chiral cyclic isoprenoids with high enantioselectivity (up to 99% ee). These reactions demonstrate the utility of this compound in synthesizing complex organic molecules .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of 7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one is crucial for optimizing its biological activity. Research has indicated that modifications at specific positions on the isoquinoline scaffold can significantly affect the compound's pharmacological properties. For example, variations in substituents can enhance binding affinity to specific receptors or improve selectivity against target pathogens .
Table 1: Summary of Biological Activities
Case Study: Organocatalytic Synthesis
In a notable case study, the organocatalytic synthesis of functionalized 3,4-dihydroisoquinolin-1(2H)-ones was achieved using a quinine-based squaramide catalyst. The synthesis involved an aza-Henry–hemiaminalization–oxidation sequence that yielded compounds with promising biological activities against cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The biological activity of DHIQ derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparison of key analogs:
- Electronic Effects: The 7-vinyl group is electron-rich, contrasting with electron-withdrawing groups (e.g., -NO₂, -F). This could alter binding to targets like tubulin, where electrostatic interactions are critical .
Physicochemical Properties
| Property | 7-Vinyl-DHIQ | 16g (7-OMe-DHIQ) | 7-Fluoro-DHIQ |
|---|---|---|---|
| LogP | ~2.5 (predicted) | 2.1 | 1.8 |
| Solubility | Low (organic) | Moderate (DMSO) | Low (organic) |
| Melting Point | ~100–120°C | 198–200°C | 150–155°C |
Q & A
Basic: What are the common synthetic routes for 7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one, and how can purity be ensured during synthesis?
Methodological Answer:
Synthesis typically involves cyclization or functionalization of preformed dihydroisoquinolinone scaffolds. For example:
- Bromination followed by vinylation : A brominated intermediate (e.g., 7-bromo-3,4-dihydroisoquinolin-1(2H)-one) can undergo Suzuki coupling or Heck reactions to introduce the vinyl group. Reaction conditions (e.g., palladium catalysts, temperature) must be optimized to avoid side products .
- Base-mediated deprotonation : As shown in the synthesis of analogous compounds, NaOH or KOH in ethanol can deprotonate intermediates, enabling purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization .
Purity Assurance : Use HPLC or LC-MS to monitor reaction progress, and employ silica gel chromatography for isolation. Crystallographic validation (e.g., single-crystal X-ray diffraction) ensures structural fidelity .
Basic: How is 7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and vinyl protons (δ 5.0–6.5 ppm). Carbonyl groups (C=O) appear at ~170 ppm in 13C NMR .
- MS : Confirm molecular weight via ESI-MS or EI-MS, observing the [M+H]+ or [M–H]– ion.
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic C2/c space group) reveals bond lengths (e.g., C–C = 1.48–1.52 Å) and intermolecular interactions (e.g., hydrogen bonds, C–H···π stacking) .
Advanced: How can reaction conditions be optimized to improve the yield of 7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one derivatives?
Methodological Answer:
- Factorial Design : Use a 2^k factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, varying Pd(PPh3)4 concentration (0.5–2.0 mol%) in Heck reactions can identify optimal catalytic efficiency .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) often enhance reaction rates. Ethanol/water mixtures may improve solubility for base-mediated steps .
- Kinetic Monitoring : Track intermediates via in-situ FTIR or NMR to adjust reaction time and prevent over-functionalization .
Advanced: How can researchers resolve contradictions in reported biological activity data for dihydroisoquinolinone derivatives?
Methodological Answer:
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Fisher’s LSD) to compare biological replicates. For example, in antioomycete assays, ensure n ≥ 3 and normalize data to positive/negative controls .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., vinyl vs. hydroxyl groups) and test against uniform cell lines. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like acetylcholinesterase .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values, ensuring consistency across studies .
Advanced: What computational methods predict the interactions of 7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding in software like GROMACS or AMBER. Analyze RMSD and binding free energy (MM-PBSA) to assess stability .
- QSAR Modeling : Build regression models using descriptors (e.g., logP, polar surface area) from databases like PubChem. Validate with leave-one-out cross-validation .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
